4-(4-Methylstyryl)-N,N-diphenylaniline
Description
Theoretical Frameworks of π-Conjugated Diphenylaniline-Stilbene Systems
The extensive π-conjugation across the molecule allows for the delocalization of electrons, which is fundamental to its properties. Upon absorption of light, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Theoretical studies using Density Functional Theory (DFT) show that in such molecules, the HOMO is typically localized on the electron-rich diphenylaniline donor, while the LUMO is distributed across the π-bridge and the acceptor end. This spatial separation of orbitals facilitates an intramolecular charge transfer (ICT) upon excitation, a critical process for many optoelectronic applications.
The energy difference between the HOMO and LUMO levels, known as the energy gap (Egap), dictates the absorption and emission wavelengths of the molecule. Modifying the π-linker or the substituents on the terminal rings can systematically tune this energy gap. For instance, extending the conjugation length or adding stronger donor/acceptor groups generally leads to a smaller energy gap and a red-shift in the absorption and emission spectra. The table below presents theoretically calculated electronic properties for analogous triphenylamine-based molecules, illustrating how structural modifications influence these key parameters.
| Compound Analogue | π-Linker/Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) |
|---|---|---|---|---|
| Triphenylamine-Stilbene (Unsubstituted) | Styryl | -5.34 | -2.31 | 3.03 |
| 4-(4-Nitrostyryl)-N,N-diphenylaniline | Nitrostyryl (-NO2) | -5.79 | -2.76 | 3.03 |
| 4-(4-Methoxystyryl)-N,N-diphenylaniline | Methoxystyryl (-OCH3) | -5.16 | -2.14 | 3.02 |
Note: Data presented are representative values from DFT calculations for analogous compounds to illustrate electronic trends and may not reflect the exact experimental values for 4-(4-Methylstyryl)-N,N-diphenylaniline.
Rationale for Investigating this compound in Organic Electronic and Photonic Science
The specific molecular architecture of this compound makes it a compelling candidate for research in organic electronics and photonics. The triphenylamine (B166846) core is a well-established building block for hole-transporting materials (HTMs) due to its propeller-like structure, which inhibits crystallization and promotes the formation of stable amorphous films, and its ability to form stable radical cations, facilitating the transport of positive charges (holes). mdpi.com
In the context of organic electronics , this compound is investigated primarily as a hole-transporting or emissive material in OLEDs and as an HTM in perovskite solar cells (PSCs). researchgate.netmdpi.com For OLEDs, an efficient HTM must have a HOMO level that is well-aligned with the anode's work function and the HOMO level of the emissive layer to ensure efficient hole injection and transport. The extended π-conjugation provided by the stilbene (B7821643) bridge can enhance charge mobility. Furthermore, many TPA-stilbene derivatives are highly fluorescent, making them suitable for use as emitters themselves, often in the blue-green region of the visible spectrum.
In the field of photonic science , the interest lies in the molecule's light-absorbing and light-emitting properties. The D-π-A nature of the molecule often gives rise to a large Stokes shift (separation between absorption and emission maxima) and significant solvatochromism, where the color of the emitted light changes with solvent polarity. These properties are valuable for creating chemical sensors and fluorescent probes. Moreover, the asymmetric charge distribution in the excited state can lead to a large change in dipole moment, which is a prerequisite for second-order nonlinear optical (NLO) activity. Materials with high NLO response are crucial for applications in optical communications, data processing, and frequency conversion technologies. beilstein-journals.org
Historical Context of Aromatic Amine and Stilbene Derivatives in Optoelectronic Materials
The journey of aromatic amine and stilbene derivatives in optoelectronics is a story of fundamental discovery leading to technological revolution. Stilbene and its derivatives were among the earliest organic molecules studied for their fascinating photochemistry, particularly the trans-cis isomerization, and their strong fluorescence. Their initial applications were as optical brighteners and dyes.
The field of organic electronics was significantly propelled forward by the discovery of electroluminescence in organic materials. A pivotal moment was the development of the first efficient OLED in 1987 by Ching W. Tang and Steven Van Slyke at Eastman Kodak. This device utilized a multilayer structure, including an aromatic diamine as a hole-transporting layer, demonstrating the critical role of these materials in device architecture and performance.
Structure
3D Structure
Properties
Molecular Formula |
C27H23N |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
4-[(E)-2-(4-methylphenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C27H23N/c1-22-12-14-23(15-13-22)16-17-24-18-20-27(21-19-24)28(25-8-4-2-5-9-25)26-10-6-3-7-11-26/h2-21H,1H3/b17-16+ |
InChI Key |
MYRCFWDMKWIGIT-WUKNDPDISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Considerations for 4 4 Methylstyryl N,n Diphenylaniline
Wittig-Type Olefination Reactions for Stilbene (B7821643) Core Formation
The Wittig reaction and its variants, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for alkene synthesis and are well-suited for constructing the stilbene backbone of 4-(4-Methylstyryl)-N,N-diphenylaniline. wikipedia.orglibretexts.org These reactions involve the coupling of a carbonyl compound with a phosphorus ylide or a phosphonate (B1237965) carbanion. organic-chemistry.orglibretexts.org
A common pathway for synthesizing the target molecule is through a Wittig-Horner reaction, which is a modification of the Wittig reaction using phosphonate esters. This approach typically involves the reaction between N,N-diphenyl-4-aminobenzaldehyde and a phosphonium (B103445) ylide derived from a 4-methylbenzyl precursor. vulcanchem.com The HWE reaction is often preferred as the resulting phosphine (B1218219) oxide byproduct is water-soluble and easily removed, simplifying purification. nih.gov
The general mechanism proceeds via the deprotonation of a 4-methylbenzylphosphonium salt or a diethyl (4-methylbenzyl)phosphonate with a strong base to form a nucleophilic ylide or phosphonate carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of N,N-diphenyl-4-aminobenzaldehyde. The reaction forms an intermediate known as a betaine, which subsequently rearranges to a four-membered oxaphosphetane ring. libretexts.orgmasterorganicchemistry.com This intermediate then collapses, yielding the desired alkene (the stilbene core) and a stable triphenylphosphine (B44618) oxide or a phosphate (B84403) ester byproduct, the formation of which is the thermodynamic driving force for the reaction. organic-chemistry.orgmasterorganicchemistry.com
For instance, the synthesis of the related compound 4-(4-Nitrostyryl)-N,N-diphenylaniline has been achieved by reacting 4-(diphenylamino)benzaldehyde (B1293675) with diethyl(4-nitrophenyl)methylphosphonate in the presence of potassium tert-butoxide (t-BuOK). nih.gov A similar strategy can be directly applied to the synthesis of this compound by substituting the nitro-substituted phosphonate with its methyl-substituted counterpart.
Table 1: Representative Conditions for Wittig-Type Synthesis
| Reactant A | Reactant B | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N,N-Diphenyl-4-aminobenzaldehyde | 4-Methylbenzyl phosphonium ylide | Not specified | Dichloromethane (B109758) | 40 | >75 | vulcanchem.com |
| 4-(Diphenylamino)benzaldehyde | Diethyl(4-methylbenzyl)phosphonate | t-BuOK | THF | 0 to r.t. | Good (by analogy) | nih.govnih.gov |
Heck Coupling and Related Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions, particularly the Mizoroki-Heck reaction, provide a powerful alternative for forming the styryl linkage. wikipedia.org The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base. bohrium.comorganic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of a halogenated N,N-diphenylaniline derivative (e.g., 4-iodo- or 4-bromo-N,N-diphenylaniline) with 4-methylstyrene.
The catalytic cycle of the Heck reaction is well-established. wikipedia.orgyoutube.com It begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II)-aryl intermediate. Next, the alkene (4-methylstyrene) coordinates to this palladium complex. This is followed by migratory insertion of the alkene into the palladium-aryl bond. Finally, a β-hydride elimination step occurs, which releases the final stilbene product and a palladium-hydride species. The catalyst is regenerated when the base neutralizes the generated hydrohalic acid, allowing the Pd(0) species to re-enter the cycle. youtube.com
Various palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)2) and palladium(II) chloride (PdCl2), often in conjunction with phosphine ligands like triphenylphosphine (PPh3) or tri(o-tolyl)phosphine (P(o-tol)3) to stabilize the catalyst. bohrium.comresearchgate.net The choice of base, solvent, and temperature is critical for optimizing the reaction. mdpi.com
Other palladium-catalyzed reactions like the Suzuki-Miyaura coupling (coupling an aryl halide with a vinylboronic acid) or Stille coupling (using an organotin reagent) also represent viable, though less direct, routes to the stilbene core. bohrium.comnih.gov
Table 2: Typical Conditions for Heck Reaction Synthesis of Stilbenes
| Aryl Halide | Alkene | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|---|
| Iodobenzene | Styrene | PdCl2 | None | Potassium Acetate | Methanol | 120 | wikipedia.org |
| Aryl Bromide | Diarylethylene | Pd(OAc)2 | P(o-tol)3 | K2CO3 | DMF | - | researchgate.net |
| Aryl Halide | Styrene | Pd(II) on hydrotalcite | None | - | - | - | uliege.be |
Precursor Synthesis and Functional Group Transformations
The success of the aforementioned synthetic routes relies on the availability of key precursors.
For Wittig-Type Reactions:
N,N-diphenyl-4-aminobenzaldehyde: This aldehyde is a crucial starting material. It can be prepared through various formylation methods of N,N-diphenylaniline.
4-Methylbenzylphosphonium Salts/Phosphonates: The ylide precursor is typically synthesized from 4-methylbenzyl halide. For a standard Wittig reagent, 4-methylbenzyl bromide is reacted with triphenylphosphine. nih.gov For the HWE variant, 4-methylbenzyl bromide undergoes an Arbuzov reaction with triethyl phosphite (B83602) to yield diethyl (4-methylbenzyl)phosphonate. nih.gov
For Heck Coupling Reactions:
4-Halo-N,N-diphenylaniline: This precursor can be synthesized by the direct halogenation (e.g., bromination or iodination) of N,N-diphenylaniline.
4-Methylstyrene: This reactant is commercially available or can be prepared from 4-methylacetophenone through reduction to the corresponding alcohol followed by dehydration.
These precursor syntheses involve standard functional group transformations that are well-documented in organic chemistry literature.
Optimization of Reaction Pathways and Yield Enhancement Methodologies
Optimizing the synthesis of this compound involves fine-tuning reaction parameters to maximize yield and minimize side products.
For Wittig-type reactions , the choice of base and solvent is critical. The use of strong, non-nucleophilic bases like sodium hydride or potassium tert-butoxide ensures complete deprotonation of the phosphonium salt or phosphonate ester, driving the reaction forward. organic-chemistry.org Solvent choice can influence the stereochemical outcome and reaction rate. For example, yields exceeding 75% have been reported using dichloromethane as a solvent at 40°C for the Wittig-Horner synthesis of the target compound. vulcanchem.com Purification can be challenging due to the compound's tendency for isomerization, often requiring chromatographic separation. vulcanchem.com
In Heck couplings , optimization focuses on the catalytic system. This includes the choice of palladium precursor, the type and concentration of the phosphine ligand, and the selection of the base and solvent. mdpi.com For instance, sterically bulky ligands can sometimes improve reaction efficiency. nih.gov Temperature is another key variable; higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. mdpi.com Recent advancements include the use of heterogeneous catalysts, which can be recycled, and ligand-free systems under specific conditions to create more sustainable and cost-effective processes. bohrium.comuliege.be
Stereoselective Synthesis Approaches and Isomer Control
The central double bond of the stilbene core can exist as either the (E)- (trans) or (Z)- (cis) isomer. For most applications, the thermodynamically more stable (E)-isomer is desired.
In Wittig-type reactions , stereocontrol is highly dependent on the nature of the ylide. organic-chemistry.org
Non-stabilized ylides (where the R group on the ylide is alkyl) typically react under kinetic control to give predominantly the (Z)-alkene. wikipedia.orgorganic-chemistry.org
Stabilized ylides (where R is an electron-withdrawing group) react under thermodynamic control, leading to the more stable (E)-alkene. organic-chemistry.orgnih.gov
The Horner-Wadsworth-Emmons modification generally provides excellent selectivity for the (E)-alkene, which makes it a preferred method for synthesizing trans-stilbenes like this compound. nih.gov
The Heck reaction inherently offers excellent stereoselectivity, almost exclusively yielding the (E)-isomer. organic-chemistry.orgyoutube.com This preference is a result of the syn-addition of the aryl group and the palladium to the alkene, followed by a syn-β-hydride elimination from a conformation that minimizes steric hindrance, which leads to the trans product. youtube.com
For cases requiring extremely high stereopurity, alternative palladium-catalyzed methods like the Suzuki-Miyaura cross-coupling can be employed. A general procedure for the stereocontrolled synthesis of (E)-stilbene derivatives involves the coupling of an (E)-2-phenylethenylboronic acid pinacol (B44631) ester with an aryl bromide, which proceeds with complete retention of the alkene geometry. nih.gov
Electronic Structure and Frontier Orbital Analysis of 4 4 Methylstyryl N,n Diphenylaniline
Theoretical Elucidation of Highest Occupied Molecular Orbital (HOMO) Characteristics
Theoretical calculations, primarily employing Density Functional Theory (DFT), reveal that the Highest Occupied Molecular Orbital (HOMO) of 4-(4-Methylstyryl)-N,N-diphenylaniline is predominantly localized on the electron-rich triphenylamine (B166846) (TPA) fragment. The nitrogen atom of the diphenylamino group, along with the three phenyl rings attached to it, serves as the primary electron-donating center. The π-electrons of the phenyl rings are extensively delocalized and contribute significantly to the energy and spatial distribution of the HOMO. This localization on the TPA moiety is a characteristic feature of many TPA-based derivatives and is crucial for their function as hole-transporting materials. The energy of the HOMO is a critical parameter that governs the ionization potential of the molecule and its ability to donate an electron. For stilbene (B7821643) molecules decorated with a triphenylamine core, the HOMO-LUMO energy gap has been reported to be in the range of 2.86 to 2.91 eV.
Theoretical Elucidation of Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
In contrast to the HOMO, the Lowest Unoccupied Molecular Orbital (LUMO) is primarily distributed over the 4-methylstyryl portion of the molecule. This includes the vinyl bridge and the terminal methyl-substituted phenyl ring. The extended π-conjugation of the styryl group provides a low-energy pathway for accepting an electron. The LUMO's spatial distribution indicates that upon electronic excitation, an electron would transition from the TPA donor to this styryl acceptor fragment. The energy level of the LUMO is a key determinant of the electron affinity of the molecule.
Energy Gap Determination and Implications for Electronic Transitions
The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO energy gap (ΔEH-L), is a fundamental parameter that dictates the electronic and optical properties of the molecule. A smaller energy gap generally corresponds to easier electronic excitation and absorption of longer wavelength light. For stilbene derivatives featuring a triphenylamine core, theoretical calculations have estimated the HOMO-LUMO energy gap to be in the range of 2.86 to 2.91 eV. This energy gap falls within a range that is often associated with materials that absorb in the near-ultraviolet to visible region of the electromagnetic spectrum, making them relevant for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The magnitude of the HOMO-LUMO gap is directly related to the energy required for the lowest energy electronic transition, which is typically a π-π* transition involving the promotion of an electron from the HOMO to the LUMO.
Electron Density Distribution and Charge Transfer Character within the Molecule
The distinct localization of the HOMO on the triphenylamine donor and the LUMO on the methylstyryl acceptor imparts a significant intramolecular charge transfer (ICT) character to the molecule's first excited state. Upon photoexcitation, there is a net migration of electron density from the TPA moiety to the styryl fragment. This charge separation in the excited state is a key feature of donor-π-acceptor (D-π-A) systems and is responsible for many of their interesting photophysical properties, such as large Stokes shifts and solvent-dependent fluorescence. The efficiency of this charge transfer is influenced by the electronic coupling between the donor and acceptor units, which is mediated by the vinyl bridge. Theoretical studies on related trans-4-(N-arylamino)stilbenes confirm the existence of a planar intramolecular charge transfer (PICT) state.
Influence of Molecular Conformation on Electronic Configuration
The electronic properties of this compound are intrinsically linked to its three-dimensional structure, particularly the torsional angles between the various phenyl rings. The triphenylamine unit typically adopts a non-planar, propeller-like conformation due to steric hindrance between the phenyl groups. The degree of twisting affects the extent of π-conjugation and, consequently, the HOMO energy level. A more planar conformation would lead to enhanced conjugation and a higher-lying HOMO.
Photophysical Mechanisms and Excited State Dynamics of 4 4 Methylstyryl N,n Diphenylaniline
Light Absorption Processes and Electronic Transitions (S0 to S1)
The absorption of light by 4-(4-Methylstyryl)-N,N-diphenylaniline initiates its photophysical processes. This absorption primarily occurs in the ultraviolet-visible region of the electromagnetic spectrum and corresponds to the promotion of an electron from its ground state (S0) to the first excited singlet state (S1). The molecular structure, which can be described as a donor-π-acceptor (D-π-A) system, heavily influences the nature of this electronic transition.
The N,N-diphenylaniline moiety acts as a potent electron donor, while the styryl bridge serves as the conjugated π-system. The absorption bands observed in its spectrum are typically assigned to π-π* electronic transitions within this extended conjugated system. beilstein-journals.org For closely related diphenylamine-tethered stilbene (B7821643) derivatives, these strong absorption bands are typically observed in the 350–450 nm range. ias.ac.in
Due to the D-π-A architecture, the S0 → S1 transition possesses significant intramolecular charge transfer (ICT) character. nih.govnih.gov Upon excitation, electron density shifts from the diphenylamine (B1679370) donor group towards the styryl portion of the molecule. This charge redistribution is a critical feature that dictates many of the subsequent photophysical events, including fluorescence and solvatochromic behavior. Theoretical calculations often attribute this primary, long-wavelength absorption band to the transition from the Highest Occupied Molecular Orbital (HOMO), which is typically localized on the electron-rich diphenylamine unit, to the Lowest Unoccupied Molecular Orbital (LUMO), which is distributed across the styryl π-bridge. nih.gov
Radiative Decay Pathways: Fluorescence Mechanisms and Quantum Yield Considerations
Following excitation to the S1 state, the molecule can relax back to the ground state by emitting a photon, a process known as fluorescence. This radiative decay pathway is a key characteristic of this compound and its derivatives, making them valuable as emitters in materials science. The emission of light occurs from the relaxed S1 state, and the energy difference between the absorption and emission maxima results in a phenomenon known as the Stokes shift.
The fluorescence mechanism is intrinsically linked to the ICT nature of the excited state. After the initial excitation, the molecule and the surrounding solvent molecules reorient to stabilize the new, more polar excited state, leading to the emission of lower-energy light compared to what was absorbed. Stilbene derivatives tethered with diphenylamine have been shown to be highly fluorescent, with some analogs exhibiting high fluorescence quantum yields (Φfl) in solution, reaching values of approximately 53% to 60% in solvents like DMSO. ias.ac.in The quantum yield, which is the ratio of photons emitted to photons absorbed, is a critical measure of the efficiency of the fluorescence process. A high quantum yield indicates that radiative decay is a dominant relaxation pathway.
| Property | Value | Reference |
|---|---|---|
| Absorption Max (λabs) | ~350-450 nm | ias.ac.in |
| Fluorescence Quantum Yield (Φfl) | ~53% to 60% | ias.ac.in |
Non-Radiative Decay Pathways: Internal Conversion and Intersystem Crossing Processes
Not all excited molecules return to the ground state via fluorescence. Competing non-radiative decay pathways exist, which dissipate the absorbed energy as heat rather than light, thereby reducing the fluorescence quantum yield. The primary non-radiative decay mechanisms are internal conversion (IC) and intersystem crossing (ISC).
For stilbene-like molecules, a major non-radiative channel is E/Z (trans-cis) photoisomerization around the central carbon-carbon double bond. ias.ac.inresearchgate.net Upon excitation, the molecule can twist into a perpendicular geometry (the "phantom" excited state), which provides an efficient pathway for rapid, non-radiative decay back to the ground state (either in the E or Z configuration). researchgate.net
Furthermore, the structure of this compound contains multiple single bonds that allow for intramolecular rotations of the phenyl rings. These rotational and vibrational motions can serve as efficient conduits for vibrational relaxation and internal conversion, dissipating energy non-radiatively. Studies on analogous push-pull molecules have shown that restricting these molecular motions, for example by incorporating the molecule into a rigid polymer matrix, can lead to a dramatic increase in the excited-state lifetime and fluorescence quantum yield. nih.gov This phenomenon highlights the critical role of intramolecular motion in facilitating non-radiative decay in the solution phase. Intersystem crossing, the transition from the singlet excited state (S1) to a triplet state (T1), is another possible non-radiative pathway, although for many stilbene derivatives, isomerization and internal conversion are the more dominant processes.
Solvatochromic Effects and Environmental Polarity Influence on Emission
Solvatochromism refers to the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in solvent polarity. nih.govscirp.org Molecules with a significant difference in dipole moment between their ground and excited states, such as this compound, typically exhibit strong solvatochromic effects.
Due to the pronounced ICT character of its S1 state, the excited molecule has a much larger dipole moment than its ground state. In polar solvents, the solvent dipoles arrange themselves to stabilize the highly polar excited state more effectively than they stabilize the less polar ground state. This increased stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift of the fluorescence emission to longer wavelengths as the solvent polarity increases. This positive solvatochromism is a hallmark of D-π-A fluorophores and has been observed in various triphenylamine (B166846) and stilbene derivatives. ias.ac.innih.gov For instance, related benzothiadiazole derivatives functionalized with triphenylamine show significant red-shifts in their emission spectra as solvent polarity is increased from nonpolar solvents like toluene (B28343) to polar solvents like DMF. nih.gov
Aggregation-Induced Emission (AIE) Phenomena and Underlying Mechanistic Principles
Many fluorescent molecules that are highly emissive in dilute solutions suffer from aggregation-caused quenching (ACQ) at high concentrations or in the solid state. However, a class of molecules known as AIEgens (Aggregation-Induced Emission luminogens) exhibits the opposite behavior: they are weakly fluorescent in solution but become highly emissive upon aggregation or in the solid state. researchgate.netrsc.org
The molecular structure of this compound, with its bulky, rotatable N,N-diphenyl groups attached to a stilbene core, is characteristic of an AIEgen. The underlying mechanism for this phenomenon is the Restriction of Intramolecular Motion (RIM). researchgate.net In a dilute solution, the phenyl rings of the diphenylamine group and the styryl unit can freely rotate and vibrate. As discussed in section 4.3, these motions act as efficient non-radiative pathways for energy dissipation, thus quenching fluorescence.
When the molecules aggregate in a poor solvent or are cast into a solid film, the physical packing and intermolecular interactions severely restrict these intramolecular rotations. With the non-radiative decay channels effectively blocked, the excited molecule is forced to release its energy through the radiative pathway, leading to a dramatic enhancement of fluorescence emission. nih.gov This AIE property is highly desirable for applications such as solid-state lighting (OLEDs) and biological sensing.
Time-Resolved Spectroscopic Studies of Excited State Lifetimes and Dynamics
Time-resolved spectroscopy provides direct insight into the dynamics and lifetime of the excited state. The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is inversely related to the sum of the rates of all decay processes (radiative and non-radiative).
For molecules that exhibit AIE and are subject to motion-dependent non-radiative decay, the excited-state lifetime is highly sensitive to the molecular environment. In solution, where intramolecular rotations provide fast non-radiative pathways, the lifetime is typically very short. For example, a similar triphenylamine-based push-pull molecule was found to have an excited-state lifetime of approximately 0.4 ns in chloroform. nih.gov
However, when these motions are restricted, the non-radiative decay rates decrease, and the lifetime lengthens significantly. In a rigid polymethyl methacrylate (B99206) (PMMA) matrix, the lifetime of the same analogous molecule increased to ~3 ns. nih.gov This substantial increase in lifetime in the solid state is a direct spectroscopic confirmation of the RIM mechanism responsible for the AIE phenomenon.
| Environment | Excited-State Lifetime (τ) | Dominant Decay Pathway | Reference |
|---|---|---|---|
| Chloroform (Solution) | ~0.4 ns | Non-Radiative (Intramolecular Motion) | nih.gov |
| PMMA Matrix (Solid) | ~3.0 ns | Radiative (Fluorescence) | nih.gov |
Charge Transport Phenomena and Intermolecular Interactions in 4 4 Methylstyryl N,n Diphenylaniline
Hole Transport Mechanisms and Charge Carrier Mobility
In organic semiconductors like 4-(4-methylstyryl)-N,N-diphenylaniline, charge transport is typically described by a hopping mechanism. Unlike in crystalline inorganic semiconductors where charges move through delocalized bands, in organic materials, charge carriers (in this case, holes) are localized on individual molecules or conjugated segments. Transport occurs through a series of "hops" between adjacent molecules. The efficiency of this process is quantified by the charge carrier mobility (µ), a key parameter determining device performance.
The hole transport in materials based on triphenylamine (B166846) is a well-studied phenomenon. The nitrogen atom in the TPA core readily donates an electron, creating a stable cation radical (a hole) that can then be transferred to a neighboring molecule. The presence of the 4-methylstyryl group can influence this process by modifying the highest occupied molecular orbital (HOMO) energy level and the spatial distribution of the frontier orbitals involved in charge transport.
The mobility of charge carriers is influenced by several factors, including the energetic disorder (variations in the energy levels of hopping sites) and the spatial disorder (variations in the distance and orientation between molecules). In amorphous thin films, which are common in device fabrication, this disorder leads to a distribution of hopping rates.
Table 1: Typical Hole Mobility Ranges for Amorphous Triphenylamine-Based Materials
| Material Class | Typical Hole Mobility (cm²/Vs) at Room Temperature |
| Amorphous Triphenylamine Derivatives | 10⁻⁵ to 10⁻³ |
| Styryl-Triphenylamine Compounds | 10⁻⁴ to 10⁻² |
Note: This table presents typical values for materials similar to this compound and is for illustrative purposes. The actual mobility of the specific compound may vary.
Theoretical Models for Charge Hopping and Transport in Organic Solids
To quantitatively understand and predict charge transport in organic semiconductors, several theoretical models are employed. These models provide a framework for calculating hopping rates and mobilities based on molecular-level properties.
Marcus Theory: This theory describes the rate of electron transfer between a donor and an acceptor molecule. The hopping rate (k_hop) is dependent on two key parameters:
Reorganization Energy (λ): The energy required to distort the geometry of the molecule and its surrounding environment upon charge transfer. A lower reorganization energy generally leads to a higher hopping rate.
Transfer Integral (V): A measure of the electronic coupling between adjacent molecules, which depends on the overlap of their frontier molecular orbitals. A larger transfer integral facilitates more efficient charge transfer.
The Marcus theory equation for the hopping rate is given by:
k_hop = (2π/ħ) * |V|² * (1/√(4πλk_B T)) * exp[-(λ + ΔG⁰)² / (4λk_B T)]
where ħ is the reduced Planck constant, k_B is the Boltzmann constant, T is the temperature, and ΔG⁰ is the change in Gibbs free energy.
Gaussian Disorder Model (GDM): This model extends the concept of hopping to account for the energetic and positional disorder present in amorphous organic films. It assumes a Gaussian distribution of energy levels for the hopping sites. The GDM successfully explains the characteristic dependence of mobility on temperature and electric field observed in many disordered organic semiconductors.
Kinetic Monte Carlo (KMC) Simulations: KMC simulations are a powerful computational tool used to model charge transport in disordered systems. By simulating the random walk of charge carriers through a network of hopping sites with rates determined by models like Marcus theory, KMC can predict macroscopic properties such as charge carrier mobility.
Influence of Molecular Packing and Morphology on Charge Carrier Dynamics
The arrangement of molecules in the solid state, known as molecular packing or morphology, has a profound impact on charge carrier dynamics. Efficient charge transport relies on favorable intermolecular electronic coupling, which is highly sensitive to the distance and relative orientation of neighboring molecules.
Studies on analogous molecules have shown that even small changes in molecular structure can significantly alter the packing motif and, consequently, the charge transport properties. For instance, the introduction of different substituent groups can influence the degree of crystallinity and the predominant intermolecular interactions, such as C-H···π bonds, which can play a role in stabilizing the molecular arrangement.
Exciton (B1674681) Dissociation and Charge Separation Processes
In optoelectronic devices like organic solar cells, the absorption of light creates a tightly bound electron-hole pair known as an exciton. For a photocurrent to be generated, this exciton must dissociate into free charge carriers. This process typically occurs at the interface between an electron-donating (donor) and an electron-accepting (acceptor) material.
While this compound is primarily considered a hole transport material (a donor), understanding exciton dissociation is crucial for its application in devices where it forms an interface with an acceptor. The process can be described in the following steps:
Exciton Formation: A photon is absorbed by the organic material, promoting an electron from the HOMO to the lowest unoccupied molecular orbital (LUMO), creating an exciton.
Exciton Diffusion: The exciton migrates through the material. The distance it can travel before decaying is known as the exciton diffusion length.
Charge Transfer: If the exciton reaches a donor-acceptor interface, an electron can be transferred from the donor's LUMO to the acceptor's LUMO, or a hole can be transferred from the acceptor's HOMO to the donor's HOMO. This creates an interfacial charge-transfer (CT) state.
Charge Separation: The electron and hole in the CT state must overcome their Coulombic attraction to become free charge carriers that can be collected at the electrodes.
The efficiency of exciton dissociation is influenced by the energy level alignment at the donor-acceptor interface and the morphology of the blend.
Charge Recombination Mechanisms and Pathways
Charge recombination is the process where a free electron and a free hole meet and annihilate each other, often releasing energy in the form of light (radiative recombination) or heat (non-radiative recombination). Recombination is a loss mechanism in organic solar cells, as it reduces the number of charge carriers that contribute to the photocurrent. In OLEDs, however, radiative recombination is the desired process that leads to light emission.
There are several recombination pathways in organic electronic devices:
Bimolecular Recombination: This occurs when a free electron and a free hole encounter each other within the bulk of the material. The rate of this process is proportional to the product of the electron and hole concentrations.
Trap-Assisted Recombination: Structural defects or chemical impurities can create localized electronic states within the energy gap of the semiconductor, known as traps. These traps can capture charge carriers, increasing the probability of recombination. This is often a non-radiative process and is detrimental to device performance. researchgate.net
Geminate Recombination: This is the recombination of an electron and a hole that originated from the same exciton and did not fully separate into free carriers.
The dominant recombination mechanism depends on factors such as the material properties, device architecture, and operating conditions.
Molecular Design Strategies and Structure Property Relationships for Tunable Optoelectronic Functionalities
Rational Design for Modulating Electronic Energy Levels (HOMO/LUMO)
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. For hole-transporting materials like 4-(4-Methylstyryl)-N,N-diphenylaniline, the HOMO level is of particular importance as it governs the efficiency of hole injection from the anode and transport through the organic layer. Theoretical studies on triphenylamine (B166846) derivatives have shown that the HOMO is typically delocalized over the entire molecule, which is beneficial for hole transport. frontiersin.org
The introduction of substituents on the triphenylamine core provides a powerful tool for tuning the HOMO and LUMO energy levels. Electron-donating groups, such as the methyl group on the styryl moiety in this compound, generally raise the HOMO energy level. This can lead to a reduced energy barrier for hole injection from common anodes like indium tin oxide (ITO). Conversely, electron-withdrawing groups would lower both the HOMO and LUMO levels. Computational studies on similar triphenylamine derivatives have demonstrated that the introduction of strong electron-accepting groups can significantly lower the HOMO-LUMO gap. nih.gov
Table 1: Representative HOMO/LUMO Energy Levels of Substituted Triphenylamine Derivatives
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|---|
| Triphenylamine | - | -5.50 | -0.85 | 4.65 |
| Dicyanovinyl-substituted TPA (Compound 1) | Dicyanovinyl | -6.01 | -2.88 | 3.13 |
Note: Data for dicyanovinyl-substituted TPAs are from computational studies and serve to illustrate the impact of strong electron-withdrawing groups. nih.gov The values for triphenylamine are also from computational work. nih.gov The specific values for this compound would require dedicated experimental or computational analysis.
Strategies for Enhancing Luminescence Efficiency and Spectral Tunability
The luminescence of triphenylamine derivatives is highly dependent on their molecular structure and environment. Many TPA-based luminogens exhibit aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE), where their fluorescence is more intense in the aggregated state than in solution. elsevierpure.comedp-open.org This phenomenon is often attributed to the restriction of intramolecular rotations in the solid state, which reduces non-radiative decay pathways. edp-open.org
The spectral characteristics of this compound can be tuned by modifying the substituents. The introduction of the styryl group extends the π-conjugation of the triphenylamine core, which typically leads to a red-shift in the absorption and emission spectra. The methyl group on the styryl moiety, being an electron-donating group, can further influence the emission color. Studies on other TPA derivatives have shown that the introduction of strong electron-accepting groups like formyl and cyano can induce strong emissions due to a hybridized local and charge-transfer (HLCT) state. rsc.org
For example, a study on 4-(diphenylamino)benzaldehyde (B1293675) and 2-(4-(diphenylamino)benzylidene)malononitrile demonstrated a significant red-shift in the emission spectra from solution to the solid state, with the shift being more pronounced for the derivative with the stronger electron-accepting dicyanovinyl group. edp-open.org This suggests that the emission of this compound could be fine-tuned by replacing the methyl group with other substituents of varying electron-donating or -withdrawing strengths.
Design Principles for Optimized Charge Transport Characteristics
Triphenylamine and its derivatives are renowned for their excellent hole-transporting properties, making them integral components of OLEDs and perovskite solar cells. rsc.org The charge transport in these amorphous molecular materials is typically described by a hopping mechanism, where charge carriers move between adjacent molecules. The efficiency of this process is influenced by both intramolecular and intermolecular factors.
A key intramolecular parameter is the reorganization energy, which is the energy required for the molecule to relax its geometry after a charge is added or removed. A lower reorganization energy generally leads to a higher charge mobility. Theoretical studies have indicated that for many triphenylamine derivatives, the reorganization energy for hole transport is lower than that for electron transport, confirming their suitability as hole conductors. frontiersin.org The delocalization of the HOMO over the entire molecule contributes to this low reorganization energy. frontiersin.org
Intermolecularly, the packing of the molecules in the solid state is crucial. A more ordered packing with significant π-π stacking can enhance charge transport. The introduction of substituents can influence this packing. For instance, computational studies on heteroatom-substituted triphenylamine-based hole-transporting materials have shown that more rigid molecular structures can lead to improved hole mobility. rsc.org While the specific charge mobility of this compound is not documented in the provided search results, it is expected to exhibit good hole-transporting capabilities characteristic of the triphenylamine family.
Computational Design and Prediction of Novel Derivatives with Enhanced Properties
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for the rational design and prediction of the properties of novel organic electronic materials. researchgate.net By performing calculations on designed molecules, researchers can estimate their HOMO/LUMO energy levels, absorption and emission spectra, and reorganization energies before undertaking their synthesis.
For this compound, computational studies could be employed to screen a library of virtual derivatives with different substituents on the styryl or phenyl rings. For example, replacing the methyl group with electron-withdrawing groups like cyano or nitro, or stronger electron-donating groups like methoxy, would allow for a systematic investigation of their impact on the electronic and optical properties. DFT calculations can also provide insights into the molecular geometry and the degree of planarity, which are important for understanding conjugation and intermolecular interactions.
A study on triphenylamine functionalized tetrathiafulvalene used DFT to analyze the molecular structure, reactive sites, and non-linear optical properties, showcasing the predictive power of these computational methods. researchgate.net Similar computational approaches could be applied to novel derivatives of this compound to identify candidates with optimized properties for specific applications.
Influence of Substituent Effects on Overall Molecular Performance
Electronic Energy Levels: As previously discussed, electron-donating groups tend to increase the HOMO level, while electron-withdrawing groups lower it. This allows for the alignment of the energy levels of the material with those of other layers in an electronic device to facilitate efficient charge injection and transport.
Luminescence: Substituents can significantly alter the emission wavelength and quantum efficiency. The introduction of groups that promote intramolecular charge transfer (ICT) can lead to red-shifted and more intense emissions. rsc.org However, strong ICT can sometimes lead to aggregation-caused quenching (ACQ) in the solid state, which is a competing process to AIE. rsc.org
Charge Transport: The size and shape of substituents can influence the molecular packing in the solid state, which in turn affects the intermolecular electronic coupling and charge mobility. Furthermore, substituents that enhance the rigidity of the molecule can reduce the reorganization energy and improve charge transport. rsc.org
In the case of this compound, the methyl group is a relatively simple electron-donating group. Its effect on the electronic and optical properties is likely to be modest compared to stronger electron-donating or -withdrawing groups. However, its presence is a key feature that distinguishes it from the unsubstituted analogue and provides a starting point for further functionalization to fine-tune its properties for specific optoelectronic applications.
Advanced Spectroscopic and Computational Characterization Methodologies
Time-Resolved Absorption and Emission Spectroscopy for Kinetic Analysis
Time-resolved absorption and emission spectroscopy are powerful tools for probing the transient species and excited-state dynamics of molecules. For compounds like 4-(4-Methylstyryl)-N,N-diphenylaniline, these techniques can elucidate the lifetimes of excited states, identify intermediates, and map out deactivation pathways.
Femtosecond transient absorption (fs-TA) spectroscopy allows for the monitoring of excited-state evolution on the femto- to picosecond timescale. Upon photoexcitation, the initially formed singlet excited state can undergo various processes, including internal conversion, intersystem crossing to the triplet state, and radiative decay (fluorescence). For instance, studies on related halogenated diarylnitrenium ions have shown the formation of transient species within a few picoseconds. nih.gov In a typical fs-TA experiment on a similar donor-π-acceptor molecule, one would expect to observe the decay of the singlet excited-state absorption and the concurrent rise of new absorption bands corresponding to triplet states or other intermediates.
Nanosecond transient absorption (ns-TA) extends the observational window, enabling the characterization of longer-lived species such as triplet states. The kinetics of the decay of these transient signals provide valuable information about the rates of various photophysical processes. Time-resolved resonance Raman (ns-TR³) spectroscopy can complement transient absorption by providing structural information on the transient species. nih.gov
The following table illustrates the type of kinetic data that can be obtained from time-resolved spectroscopy for a representative donor-π-acceptor compound.
| Technique | Parameter Measured | Typical Value Range | Significance |
| Femtosecond Transient Absorption | Singlet Excited-State Lifetime (τs) | 100 fs - 10 ns | Determines the timescale of initial photophysical events. |
| Femtosecond Transient Absorption | Intersystem Crossing Rate (k_isc) | 10^8 - 10^12 s⁻¹ | Quantifies the efficiency of triplet state formation. |
| Nanosecond Transient Absorption | Triplet Excited-State Lifetime (τt) | 1 µs - 1 ms | Indicates the stability of the triplet state. |
| Time-Resolved Emission | Fluorescence Lifetime (τf) | 1 - 20 ns | Measures the duration of fluorescence emission. |
Electrochemical Characterization Techniques for Redox Potential Determination
Electrochemical techniques, particularly cyclic voltammetry (CV), are essential for determining the redox potentials of this compound. These potentials are critical indicators of the material's ability to donate or accept electrons and are directly related to the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
In a CV experiment, the oxidation potential corresponds to the removal of an electron from the HOMO, while the reduction potential relates to the addition of an electron to the LUMO. For triphenylamine (B166846) derivatives, the first oxidation is typically a reversible one-electron process associated with the formation of a stable radical cation. The electrochemical behavior of diphenylamine (B1679370) itself has been shown to involve the dimerization of radical cations. utexas.edu For this compound, one would expect the triphenylamine moiety to be the primary site of oxidation.
The electrochemical stability of a material can also be assessed through repeated cyclic voltammetry scans. The reversibility of the redox waves provides insight into the stability of the charged species. Studies on related molecules have shown that the electrochemical properties are influenced by the solvent and supporting electrolyte used. bu.edu
Below is a hypothetical data table of electrochemical properties for a compound similar to this compound.
| Property | Method | Typical Value (vs. Fc/Fc⁺) | Inferred Parameter |
| Onset Oxidation Potential (E_ox) | Cyclic Voltammetry | 0.5 - 0.8 V | HOMO Energy Level |
| Onset Reduction Potential (E_red) | Cyclic Voltammetry | -2.0 - -2.5 V | LUMO Energy Level |
| Electrochemical Band Gap | E_ox - E_red | 2.5 - 3.3 eV | Electronic Band Gap |
Photoelectron Spectroscopy (UPS/XPS) for Electronic Band Structure Elucidation
Photoelectron spectroscopy provides a direct measurement of the electronic energy levels of a material. Ultraviolet Photoelectron Spectroscopy (UPS) is particularly useful for determining the valence band structure and the HOMO level, while X-ray Photoelectron Spectroscopy (XPS) is used to probe the core-level energies and elemental composition of the surface.
For a thin film of this compound, a UPS measurement would reveal the energy of the HOMO level relative to the vacuum level. This is a crucial parameter for understanding charge injection and transport in organic electronic devices. The work function of the material can also be determined from the UPS spectrum.
XPS analysis would provide information about the elemental composition and chemical states of the constituent atoms (carbon, nitrogen). This can be useful for confirming the purity of the material and identifying any surface contamination or degradation.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Theoretical Characterization
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for modeling the electronic structure and spectroscopic properties of molecules like this compound. rsc.orgresearchgate.net
DFT calculations can be used to:
Optimize the ground-state geometry of the molecule.
Calculate the energies of the HOMO and LUMO, which can be correlated with experimental redox potentials.
Determine the distribution of electron density in the frontier molecular orbitals.
Simulate vibrational spectra (IR and Raman).
TD-DFT is employed to investigate the excited-state properties, including:
Calculating the vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum.
Determining the oscillator strengths of electronic transitions.
Modeling the nature of the excited states (e.g., intramolecular charge transfer).
For triphenylamine-based dyes, DFT and TD-DFT studies have shown good agreement with experimental data for absorption spectra. researchgate.net These calculations can provide a detailed understanding of the structure-property relationships and guide the design of new materials with tailored optoelectronic properties.
A representative table of computational data for a similar molecule is presented below.
| Parameter | Computational Method | Typical Calculated Value | Experimental Correlation |
| HOMO Energy | DFT (B3LYP/6-31G) | -5.0 to -5.5 eV | Oxidation Potential |
| LUMO Energy | DFT (B3LYP/6-31G) | -1.8 to -2.3 eV | Reduction Potential |
| Electronic Band Gap | DFT (B3LYP/6-31G) | 2.7 to 3.7 eV | Electrochemical & Optical Gaps |
| First Excitation Energy | TD-DFT (B3LYP/6-31G) | 3.0 to 3.5 eV | UV-Vis Absorption Maximum |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Aggregation Studies
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide insights into its conformational flexibility, intermolecular interactions, and aggregation behavior in both solution and the solid state.
By simulating the molecule's trajectory over time, MD can reveal the preferred conformations and the energy barriers between them. This is particularly important for understanding how molecular packing in the solid state might influence the material's electronic properties.
Ultrafast Spectroscopy for Probing Early-Time Excited State Events
Ultrafast spectroscopy techniques, operating on the femtosecond timescale, are crucial for observing the very first events that occur after a molecule absorbs light. rsc.org These techniques can directly monitor processes such as intramolecular vibrational redistribution, solvent relaxation, and the initial steps of charge transfer.
For a molecule like this compound, which possesses a donor-acceptor character, ultrafast spectroscopy can track the dynamics of intramolecular charge transfer (ICT). nih.gov Femtosecond fluorescence up-conversion is a powerful technique for this purpose, as it can resolve the temporal evolution of the emission spectrum, revealing dynamic Stokes shifts associated with solvent reorganization and structural relaxation in the excited state.
Applications in Advanced Materials Science: Fundamental Principles and Architectures
Principles of Organic Light-Emitting Diode (OLED) Functionality Utilizing the Compound
Organic Light-Emitting Diodes (OLEDs) are solid-state devices that generate light through the process of electroluminescence. The functionality of an OLED relies on a multilayer structure composed of organic thin films sandwiched between two electrodes. When a voltage is applied, the cathode injects electrons into the electron transport layer (ETL), and the anode injects holes into the hole transport layer (HTL). These charge carriers migrate towards the emissive layer (EML), where they recombine to form excitons (electron-hole pairs). The radiative decay of these excitons results in the emission of light.
4-(4-Methylstyryl)-N,N-diphenylaniline, with its triphenylamine (B166846) core, is particularly well-suited for use in OLEDs, primarily as a hole transport material or as an emissive dopant. The triphenylamine moiety is known for its strong electron-donating ability and excellent hole-transporting performance. The fundamental principles of its utility in OLEDs are:
Hole Injection and Transport: The highest occupied molecular orbital (HOMO) energy level of this compound is well-aligned with the work function of typical anodes (like indium tin oxide), facilitating efficient injection of holes. Its molecular structure allows for stable transport of these positive charge carriers towards the emissive layer.
Emissive Properties: The styryl portion of the molecule extends the π-conjugation, which tunes the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). This extended conjugation is responsible for its fluorescent properties. When used as an emitter, the recombination of holes and electrons occurs on the molecule, leading to the formation of excitons. The subsequent decay of these excitons produces light. Photoluminescence studies of this compound in thin-film configurations show a quantum yield (Φ) of 0.42.
Device Performance: When doped into a host matrix such as polyvinylcarbazole, this compound can function as a green emitter, demonstrating stable electroluminescence centered around 520 nm. The performance of OLEDs can be significantly influenced by the combination of hole-transport and emissive materials, as the formation of exciplexes at the interface can alter the device efficiency and emission color.
Below is a table summarizing the key photophysical properties relevant to OLED applications.
| Property | Value | Significance in OLEDs |
| Emission Wavelength (EL) | 520 nm (Green) | Determines the color of light produced by the device. |
| Photoluminescence (PL) Quantum Yield | 0.42 (in thin film) | Measures the efficiency of light emission upon photoexcitation. |
| Stokes Shift | 85 nm | The difference between absorption and emission maxima, impacting re-absorption losses. |
| Molecular Structure | D-π-A | Facilitates efficient charge transport and emissive properties. |
Principles of Organic Field-Effect Transistor (OFET) Operation Based on Charge Transport
Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, functioning as switches and amplifiers. nih.gov An OFET typically consists of a semiconductor layer, a gate electrode, a dielectric layer, and source/drain electrodes. cityu.edu.hk The gate electrode modulates the flow of charge carriers through the semiconductor channel between the source and drain electrodes. The performance of an OFET is largely determined by the charge carrier mobility (µ) of the organic semiconductor, which quantifies how quickly charges can move through the material under an applied electric field. nih.gov
Materials based on triphenylamine are generally classified as p-type semiconductors, meaning they transport positive charge carriers (holes) more effectively than electrons. The operation of an OFET using a p-type material like this compound is based on the following principles:
Accumulation Mode: When a negative voltage is applied to the gate electrode, it attracts holes from the p-type semiconductor to the interface between the semiconductor and the dielectric layer. This forms a conductive channel of accumulated holes.
Charge Transport: Once this channel is formed, a voltage applied between the source and drain electrodes drives the flow of these holes, creating a current. The charge transport in disordered organic systems like amorphous thin films is often described by a hopping mechanism, where charge carriers "hop" between localized states on adjacent molecules. aps.org The efficiency of this process is influenced by the molecular packing, electronic coupling between molecules (transfer integral), and the energetic disorder of the material.
Mobility Modulation: The planarity of the molecular structure and the degree of intermolecular π-π stacking are critical factors that influence hole mobility. bohrium.com Enhanced intermolecular interactions facilitate more efficient charge hopping and result in higher mobility. While specific hole mobility data for this compound is not extensively reported, its structural similarity to other triphenylamine derivatives suggests its potential as a p-type semiconductor. Modifying triphenylamine structures, for instance through bromine substitution, has been shown to enhance hole mobilities by an order of magnitude in some cases. rsc.org
The table below presents typical hole mobility values for several triphenylamine-based organic semiconductors used in OFETs to provide context for the expected performance of this class of materials.
| Compound | Hole Mobility (μh) (cm²/Vs) | Device Context/Notes |
| Pentacene (B32325) (benchmark) | ~1.5 | Vacuum-deposited on an OTS-treated substrate. |
| m-MTDATA | 1.61 (in pentacene device) | Used as a hole injection interlayer, enhancing the mobility of the primary pentacene layer. researchgate.net |
| Br-DTF (dibromo-fluorene derivative) | ~10⁻³ - 10⁻² | Shows an order of magnitude improvement over its non-brominated counterpart. rsc.org |
| S-Poly-TPD (poly-triphenylamine derivative) | 1.83 × 10⁻⁴ | Isobutyl side chains found to improve intermolecular stacking and hole mobility. cityu.edu.hk |
Photoactive Components in Organic Photovoltaic (OPV) Devices: Fundamental Roles
Organic photovoltaic (OPV) devices, or organic solar cells, convert light energy into electrical energy. The most common architecture is the bulk heterojunction (BHJ), which features an active layer comprising an interpenetrating blend of an electron donor and an electron acceptor material. researchgate.net The fundamental process involves several key steps:
Light Absorption and Exciton (B1674681) Generation: When photons strike the active layer, they are absorbed by the donor or acceptor material, creating an exciton (a bound electron-hole pair). researchgate.net
Exciton Diffusion: The newly formed exciton diffuses through the material. For charge separation to occur, it must reach the interface between the donor and acceptor domains before it decays.
Charge Separation: At the donor-acceptor interface, the difference in energy levels (HOMO for the donor, LUMO for the acceptor) provides the driving force for the exciton to dissociate. The electron is transferred to the acceptor's LUMO, and the hole remains on the donor's HOMO.
Charge Transport and Collection: The separated electrons and holes travel through the acceptor and donor phases, respectively, to be collected at their corresponding electrodes (cathode and anode), generating a photocurrent.
Given its molecular structure, this compound is a strong candidate for the electron donor component in OPV devices. The N,N-diphenylaniline moiety serves as a potent electron-donating core, a common feature in high-performance donor materials for solar cells. aps.orgscispace.com Its role is to absorb solar radiation and efficiently transport the resulting holes to the anode. The styryl π-bridge helps in tuning the optical absorption spectrum and energy levels. For efficient OPV performance, the energy levels of the donor must be well-matched with those of the acceptor to ensure a sufficient energy offset for exciton dissociation while minimizing energy loss, which affects the open-circuit voltage (Voc).
The table below shows the electronic properties of similar diphenylaniline-based dyes used in dye-sensitized solar cells (DSSCs), a related photovoltaic technology, illustrating the typical energy levels for this class of compounds.
| Dye/Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Application Context |
| DPA-azo-A (reference dye) | -5.46 | -2.88 | 2.58 | DSSC Sensitizer aps.org |
| DPA-azo-N (reference dye) | -5.62 | -3.20 | 2.42 | DSSC Sensitizer aps.org |
| TPA-2,7-FLTPA-TPA (fluorene-based HTM) | -5.45 | -2.14 | 3.31 | Perovskite Solar Cell HTM |
Chemosensors and Biosensors Based on Optoelectronic Response Mechanisms
Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte through a change in their photophysical properties, most commonly their fluorescence intensity or color. researchgate.net The operation of these sensors is based on the interaction between the sensor molecule and the analyte, which modulates the electronic properties of the fluorophore. Key mechanisms for this optoelectronic response include:
Intramolecular Charge Transfer (ICT): In D-π-A molecules like this compound, the ground state has some degree of charge separation, which increases significantly upon photoexcitation to an excited state. The energy of this ICT state, and thus the emission wavelength, is highly sensitive to the polarity of the surrounding environment. This phenomenon, known as solvatochromism, allows the molecule to act as a sensor for solvent polarity. researchgate.netresearchgate.net
Photoinduced Electron Transfer (PET): A PET sensor typically consists of a fluorophore linked to a receptor unit with a quenching group. In the absence of the target analyte, photoexcitation is followed by a rapid electron transfer from the receptor to the fluorophore (or vice versa), quenching the fluorescence ("turn-off" state). Upon binding of the analyte to the receptor, the PET process is inhibited, restoring fluorescence ("turn-on" state).
Aggregation-Induced Emission (AIE): Some molecules are weakly emissive when dissolved but become highly fluorescent upon aggregation. This effect can be harnessed for sensing applications where the analyte induces aggregation of the sensor molecule.
The structure of this compound, with its strong ICT character, makes it a prime candidate for developing fluorescent sensors. Its emission is expected to be sensitive to changes in its local environment. For example, the binding of metal ions or other analytes to the nitrogen atom or the π-system could perturb the ICT process, leading to a detectable change in the fluorescence signal. Studies on similar triphenylamine-malononitrile derivatives have demonstrated significant solvatochromic shifts, with fluorescence changing from blue to red in different solvents, highlighting their sensitivity to environmental polarity. researchgate.net This principle can be extended to detect analytes that alter the local polarity or bind directly to the sensor.
The table below illustrates the solvatochromic properties of a related triphenylamine derivative, showing how absorption and emission maxima shift with solvent polarity.
| Solvent | Polarity (Δf) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |
| Hexane | 0.000 | 483 | 630 | 147 |
| Dichloromethane (B109758) | 0.217 | 498 | 650 | 152 |
| Acetonitrile | 0.305 | 495 | 665 | 170 |
| Methanol | 0.309 | 503 | 680 | 177 |
Data is representative for a dicyanovinyl-substituted triphenylamine derivative. nih.gov
Non-linear Optical (NLO) Properties and Two-Photon Absorption (TPA) Mechanisms
Non-linear optical (NLO) materials are substances whose optical properties, such as refractive index and absorption coefficient, change with the intensity of incident light. This response is critical for technologies like optical switching, data storage, and frequency conversion. Molecules with a D-π-A architecture, such as this compound, are excellent candidates for second- and third-order NLO applications.
The key principles are:
Hyperpolarizability (β and γ): While linear optical properties are described by polarizability (α), NLO responses are characterized by hyperpolarizabilities (β for second-order, γ for third-order). A large β value is desirable for applications like second-harmonic generation. The significant change in dipole moment between the ground and excited states in D-π-A systems, driven by ICT, leads to large β values.
Two-Photon Absorption (TPA): TPA is a third-order NLO process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would normally require one photon of higher energy (i.e., shorter wavelength). The efficiency of this process is quantified by the TPA cross-section (σ₂), typically measured in Göppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹). Symmetrical D-π-D or A-π-A molecules, as well as D-π-A structures, can exhibit large TPA cross-sections. This property is highly valuable for applications such as 3D microfabrication, high-resolution microscopy, and photodynamic therapy, as it allows for deeper penetration of light into materials and highly localized excitation.
The triphenylamine group in this compound acts as a strong donor, pushing electron density through the styryl π-bridge upon excitation. This charge separation enhances its NLO properties. While specific experimental values for this exact compound are not widely published, theoretical and experimental studies on analogous structures provide insight into its potential NLO performance.
The following table presents TPA data for several triphenylamine-based chromophores, illustrating the range of performance achievable with this molecular core.
| Compound Structure | Max TPA Wavelength (nm) | Peak TPA Cross-Section (σ₂) (GM) | Notes |
| Tris[p-(4-pyridylvinyl)phenyl]amine | ~700 | ~250 | A branched D-π-A₃ structure. |
| Porphyrin with 4-ethynyl-N,N-diphenylaniline arms | 820 | 1300 | Demonstrates the effect of incorporating the TPA unit into a larger system. nih.gov |
| BODIPY with distyryl groups | ~800 | 74 - 81 | TPA is enabled by extending the conjugation length of the core dye. nih.gov |
Future Research Directions and Emerging Paradigms in 4 4 Methylstyryl N,n Diphenylaniline Research
Integration into Hybrid Organic-Inorganic Perovskite Systems
A significant avenue for future investigation lies in the incorporation of 4-(4-Methylstyryl)-N,N-diphenylaniline into hybrid organic-inorganic perovskite systems, particularly in the realm of perovskite solar cells (PSCs). Triphenylamine (B166846) derivatives are well-regarded for their photoactive and electroactive properties, often serving as efficient hole-transport materials (HTMs). mdpi.comwikipedia.org The primary role of an HTM in a PSC is to facilitate the efficient extraction and transport of photogenerated holes from the perovskite absorber layer to the electrode, a critical function for achieving high power conversion efficiencies. mdpi.com
Future research will likely focus on synthesizing and characterizing this compound and its analogues as HTMs. Key performance metrics to be evaluated are summarized in the table below.
| Property | Desired Characteristic for HTM in PSCs | Potential Advantage of this compound |
| Highest Occupied Molecular Orbital (HOMO) Energy Level | Aligned with the valence band of the perovskite absorber for efficient hole extraction. | The triphenylamine core generally provides a suitable HOMO level that can be further tuned by the methylstyryl group. |
| Hole Mobility | High mobility to ensure rapid charge transport and minimize recombination losses. | The extended π-conjugation from the styryl bridge is expected to enhance hole mobility. |
| Thermal Stability | High glass transition temperature (Tg) and decomposition temperature for long-term device stability. | The rigid aromatic structure of TPA derivatives often leads to good thermal stability. |
| Film-Forming Properties | Ability to form uniform, pinhole-free thin films for optimal interfacial contact. | Molecular design can influence solubility and film morphology. |
Theoretical studies suggest that the energy levels of TPA-based HTMs can be finely tuned to match that of the perovskite, potentially leading to improved device performance. frontiersin.org Experimental work will be needed to validate these predictions and to optimize device architecture to fully leverage the properties of this compound as a cost-effective alternative to commonly used HTMs like spiro-OMeTAD. nih.govmdpi.com
Development of Advanced Stimuli-Responsive Materials and Architectures
The inherent structural flexibility and electronic nature of the triphenylamine core make its derivatives, including this compound, excellent candidates for the development of "smart" stimuli-responsive materials. rsc.orgresearchgate.net These materials can exhibit controlled and reversible changes in their properties, such as fluorescence, in response to external stimuli like pressure, heat, light, or pH. rsc.orgresearchgate.net
Future research in this area will likely explore the following:
Mechanochromism: Investigating the change in fluorescence color of crystalline or amorphous solids of this compound upon the application of mechanical force. The non-planar, propeller-like structure of TPA can lead to different packing modes, and mechanical stress can induce a transformation between these states, each with a distinct emission profile. rsc.org
Thermochromism: Studying the temperature-dependent changes in the material's optical properties. This could be driven by phase transitions or alterations in molecular conformation at different temperatures.
Photochromism and Electrochromism: Exploring the reversible switching between different colored states upon irradiation with light or the application of an electrical potential. Triphenylamine derivatives are known to form stable radical cations upon oxidation, leading to significant color changes, a property that can be exploited in electrochromic devices. mdpi.com
Vapochromism: Designing materials that change color or fluorescence in the presence of specific solvent vapors, which could be useful for chemical sensing applications.
The development of such materials hinges on understanding the structure-property relationships. Molecular engineering of the this compound structure, for instance by introducing different functional groups, could be used to fine-tune its response to specific stimuli. rsc.org
Exploration of Supramolecular Assembly and Self-Organized Structures
The spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions is a powerful bottom-up approach to creating functional materials. Future research should delve into the supramolecular assembly and self-organization of this compound. While specific studies on this compound are lacking, research on other TPA derivatives has shown their capacity to form supramolecular polymers and gels. sc.edu
Key research directions include:
Design of Self-Assembling Motifs: Functionalizing the this compound core with recognition units, such as hydrogen-bonding groups (e.g., ureas, amides) or π-stacking moieties, to drive predictable self-assembly in solution or on surfaces. sc.edu
Controlling Morphology: Investigating how external factors like solvent, temperature, and concentration can be used to control the morphology of the resulting supramolecular structures (e.g., nanofibers, vesicles, or extended networks).
Functional Supramolecular Materials: Exploring the collective properties of the self-assembled structures. For example, aligned assemblies could exhibit enhanced charge transport properties for applications in organic electronics. The porous nature of some supramolecular networks could be exploited for sensing or catalysis.
The rigidity of the styryl-triphenylamine backbone, combined with the potential for directional intermolecular interactions, makes this compound a promising building block for creating complex and functional supramolecular architectures. nih.gov
Advanced Theoretical Modeling for Predictive Material Design
Computational chemistry and materials science offer powerful tools to predict the properties of novel materials before their synthesis, thereby accelerating the design and discovery process. Future research on this compound will greatly benefit from the application of advanced theoretical modeling techniques.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly well-suited for this purpose. researchgate.netresearchgate.net These methods can be employed to:
Predict Electronic Properties: Calculate key parameters such as HOMO and LUMO energy levels, the HOMO-LUMO gap, and ionization potential. researchgate.netresearchgate.net This information is crucial for assessing the suitability of the compound for electronic applications, such as an HTM in perovskite solar cells. frontiersin.org
Simulate Spectroscopic Properties: Predict absorption and emission spectra, which can be compared with experimental data to validate the computational models and provide insights into the nature of electronic transitions.
Understand Molecular Geometry and Conformation: Optimize the ground and excited-state geometries of the molecule to understand how its shape and flexibility influence its properties.
Model Intermolecular Interactions: Simulate how molecules of this compound might pack in the solid state or interact with other molecules in a blend, providing insights into its self-assembly behavior and film-forming characteristics.
By creating a feedback loop between computational prediction and experimental validation, researchers can develop a deeper understanding of the structure-property relationships governing this class of materials and rationally design new derivatives with enhanced performance for targeted applications.
Sustainable Synthesis and Green Chemistry Approaches in Research Endeavors
As the demand for advanced functional materials grows, so does the need for environmentally benign and sustainable synthetic methods. Future research on this compound and its derivatives should prioritize the adoption of green chemistry principles.
Key areas for improvement include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Use of Greener Solvents: Replacing hazardous organic solvents with safer alternatives such as water, supercritical fluids, or bio-based solvents.
Catalytic Reactions: Employing catalytic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are often used for the synthesis of TPA derivatives, to reduce the need for stoichiometric reagents. acs.org Research could focus on developing more efficient and recyclable catalysts.
Energy Efficiency: Developing synthetic protocols that can be performed at lower temperatures and pressures to reduce energy consumption.
Renewable Feedstocks: Exploring the possibility of deriving starting materials from renewable resources rather than petrochemicals.
The table below outlines some green chemistry principles and their potential application in the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention | Optimizing reaction conditions to minimize byproduct formation. |
| Catalysis | Utilizing transition metal catalysts for C-C and C-N bond formation to improve efficiency and reduce waste. |
| Safer Solvents and Auxiliaries | Exploring synthesis in high-boiling point, non-toxic solvents or even solvent-free conditions. |
| Design for Energy Efficiency | Investigating microwave-assisted synthesis to reduce reaction times and energy input. |
By integrating these principles into the research and development process, the environmental impact of producing these valuable materials can be significantly reduced, aligning scientific progress with the goals of sustainability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Methylstyryl)-N,N-diphenylaniline, and how do reaction conditions influence yield?
- Methodology : Two primary routes are derived from analogous triarylamine syntheses:
Ullmann coupling : React 4-bromo-N,N-diphenylaniline with 4-methylstyrene using a CuI/1,10-phenanthroline catalyst in DMF at 110°C. Optimize stoichiometry (1:1.2 molar ratio) to minimize byproducts like homocoupled diphenylamine derivatives .
Buchwald-Hartwig amination : Use Pd(OAc)₂/XPhos as a catalyst system with 4-methylstyryl bromide and diphenylamine in toluene at 100°C. Yields typically range from 75–85%, but require rigorous exclusion of oxygen .
- Data Contradiction : Lower yields (e.g., 68% in some routes) may arise from competing C–C coupling; monitor via TLC and adjust catalyst loading .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology :
- NMR : Analyze and NMR spectra for diagnostic peaks:
- Aromatic protons (δ 6.8–7.4 ppm, multiplet) and methylstyryl protons (δ 2.3 ppm, singlet for –CH₃; δ 6.5–7.0 ppm, vinyl protons) .
- XRD : Single-crystal X-ray diffraction (using SHELXL for refinement) confirms planarity of the triarylamine core and torsional angles between substituents (e.g., 15–25° for methylstyryl groups) .
Advanced Research Questions
Q. How do substituents (e.g., methylstyryl) influence the excited-state electronic properties of N,N-diphenylaniline derivatives?
- Methodology :
- DFT/TD-DFT calculations : Use B3LYP/6-31G(d) to model ground-state (S₀) and excited-state (S₁) geometries. The methylstyryl group introduces charge-transfer (CT) character, reducing the HOMO-LUMO gap by ~0.5 eV compared to unsubstituted diphenylaniline .
- Transient absorption spectroscopy : Monitor CT dynamics (lifetimes ~1–5 ns) and correlate with steric effects from the methyl group .
Q. What strategies improve the performance of this compound in organic electroluminescent devices?
- Methodology :
- Copolymer design : Incorporate the compound as a hole-transport layer (HTL) in polymers (e.g., with acrylic acid at 1:50 molar ratio) to enhance thermal stability (T₅% degradation >300°C) and photoluminescence quantum yield (PLQY ~45%) .
- Doping : Blend with 10% TCTA (4,4′,4″-tris(carbazol-9-yl)triphenylamine) to reduce exciton quenching, achieving luminance >10,000 cd/m² at 10 V .
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Methodology :
- High-resolution XRD : Refine data using SHELXL-2018 to resolve ambiguities in torsional angles (e.g., 4-(4-Nitrostyryl)-N,N-diphenylaniline shows a 12° twist vs. 18° in methylstyryl derivatives). Use Hirshfeld surface analysis to quantify intermolecular C–H···π interactions (contributing ~15% to crystal packing) .
- Twinned data refinement : Apply TWINLAW for overlapping lattices in polymorphic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
